molecular formula C17H16N2O5 B11017815 Methyl 3-nitro-5-[(1-phenylethyl)carbamoyl]benzoate

Methyl 3-nitro-5-[(1-phenylethyl)carbamoyl]benzoate

Cat. No.: B11017815
M. Wt: 328.32 g/mol
InChI Key: IKRSXQRMIUTUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-NITRO-5-{[(1-PHENYLETHYL)AMINO]CARBONYL}BENZOATE is an organic compound with a complex structure that includes a nitro group, a phenylethylamine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-NITRO-5-{[(1-PHENYLETHYL)AMINO]CARBONYL}BENZOATE typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the phenylethylamine moiety through a coupling reaction. The final step involves the formation of the carbamate linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-NITRO-5-{[(1-PHENYLETHYL)AMINO]CARBONYL}BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Oxidation: The phenylethylamine moiety can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of the carboxylic acid derivative.

    Oxidation: Formation of ketones or aldehydes depending on the specific conditions used.

Scientific Research Applications

METHYL 3-NITRO-5-{[(1-PHENYLETHYL)AMINO]CARBONYL}BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 3-NITRO-5-{[(1-PHENYLETHYL)AMINO]CARBONYL}BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenylethylamine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-NITROBENZOATE: Lacks the phenylethylamine moiety, making it less complex.

    METHYL 5-AMINO-3-NITROBENZOATE: Contains an amino group instead of the phenylethylamine moiety.

    METHYL 3-NITRO-5-{[(1-METHYLETHYL)AMINO]CARBONYL}BENZOATE: Similar structure but with a different alkyl group.

Uniqueness

METHYL 3-NITRO-5-{[(1-PHENYLETHYL)AMINO]CARBONYL}BENZOATE is unique due to the presence of the phenylethylamine moiety, which can impart specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

methyl 3-nitro-5-(1-phenylethylcarbamoyl)benzoate

InChI

InChI=1S/C17H16N2O5/c1-11(12-6-4-3-5-7-12)18-16(20)13-8-14(17(21)24-2)10-15(9-13)19(22)23/h3-11H,1-2H3,(H,18,20)

InChI Key

IKRSXQRMIUTUID-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.